Cas no 351-36-0 (3-(Trifluoromethyl)acetanilide)

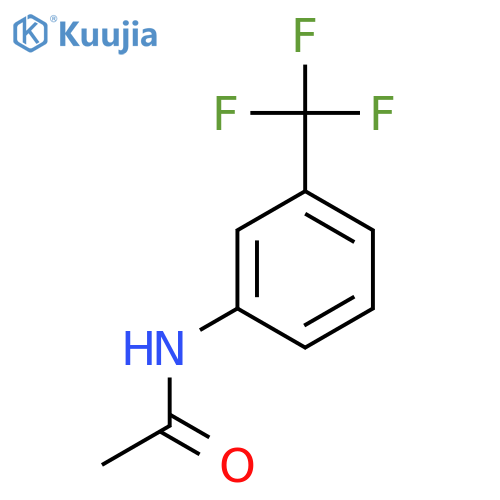

351-36-0 structure

商品名:3-(Trifluoromethyl)acetanilide

3-(Trifluoromethyl)acetanilide 化学的及び物理的性質

名前と識別子

-

- 3-Acetamidobenzotrifluoride

- alpha,alpha,alpha-Trifluoro-m-acetotoluidide

- 3-(Trifluoromethyl)acetanilide

- N-trifluoromethyl-3-phenylacetamide

- N1-[3-(Trifluoromethyl)phenyl]acetamide

- 3'-(Trifluoromethyl)acetanilide

- N-[3-(trifluoromethyl)phenyl]acetamide

- 3-CF3C6H4NHAc

- 3-Trifluoromethylacetanilide

- m-Acetaminobenzotrifluoride

- m-Trifluoromethyl acetanilide

- N-acetyl-3-trifluoromethylbenzenamine

- USAF MA-14

- m-Acetotoluidide,a,a,a-trifluoro- (6CI,7CI,8CI)

- N-(3-Trifluoromethylphenyl)acetamide

- N-(a,a,a-Trifluoro-m-tolyl)acetamide

- N-Acetyl-a,a,a-trifluoro-m-toluidine

- NSC 30581

- NSC 60257

- m-(Trifluoromethyl)acetanilide

- a,a,a-Trifluoro-m-acetotoluidide

- N-Acetyl-alpha,alpha,alpha-trifluoro-m-toluidine

- NSC-60257

- DTXSID60188595

- NSC60257

- m-Acetotoluidide, .alpha.,.alpha.,.alpha.-trifluoro-

- HNIPNANLYHXYDE-UHFFFAOYSA-

- MFCD00000383

- AI3-13006

- N-[3-(Trifluoromethyl)phenyl]acetamide #

- N-(.alpha.,.alpha.,.alpha.-Trifluoro-m-tolyl)acetamide

- N-[3-(trifluoromethyl)phenyl]ethanamide

- Maybridge1_005905

- 1-Acetamido-3-trifluoromethylbenzene

- AKOS003626056

- Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)

- Acetamide, N-[3-(trifluoromethyl)phenyl]-

- Acetamide, N-(3-(trifluoromethyl)phenyl)-

- SB77829

- N-(.alpha.,.alpha.-Trifluoro-m-tolyl)acetamide

- InChI=1/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)

- .alpha.,.alpha.,.alpha.-Trifluoro-m-acetotoluidide

- AE-641/02012023

- HMS558E09

- m-Trifluoromethylacetanilide

- EINECS 206-512-2

- SCHEMBL505220

- WLN: FXFFR CMV1

- A822597

- Acetanilide, 3-(trifluoromethyl)-

- N-(3-(Trifluoromethyl)phenyl)acetamide

- EU7ETU84SK

- FS-3859

- 3'-Trifluoromethylacetanilide

- SR-01000397478-1

- m-Acetotoluidide,.alpha.,.alpha.-trifluoro-

- SR-01000397478

- N-(3-Trifluoromethyl-phenyl)-acetamide

- NSC-30581

- BRN 2213222

- .alpha.,.alpha.-Trifluoro-m-acetotoluidide

- NS00042103

- 3-12-00-01989 (Beilstein Handbook Reference)

- NSC30581

- FT-0614855

- N-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetamide

- 351-36-0

- CHEMBL4070027

- m-Acetotoluidide, alpha,alpha,alpha-trifluoro-

- CS-0187542

- BSYSFLHKSDXURE-UHFFFAOYSA-N

- 1-Acetamido-3-trifluoromethyl benzene

- DB-048735

- M-(trifluorome)acetanilide

-

- MDL: MFCD00000383

- インチ: 1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)

- InChIKey: HNIPNANLYHXYDE-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=CC=CC(C(F)(F)F)=C1)=O

- BRN: 2213222

計算された属性

- せいみつぶんしりょう: 203.05600

- どういたいしつりょう: 203.056

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 29.1A^2

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.302±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 110 ºC

- ふってん: 185-187.5 ºC

- フラッシュポイント: 130.4±27.3 ºC,

- 屈折率: 1.495

- ようかいど: 極微溶性(0.63 g/l)(25ºC)、

- PSA: 29.10000

- LogP: 2.73680

- ようかいせい: 使用できません

3-(Trifluoromethyl)acetanilide セキュリティ情報

- 危害声明: Irritant

- WGKドイツ:3

- 危険カテゴリコード: R 22:飲み込み有害。

- セキュリティの説明: S26; S36

- RTECS番号:AN3740000

-

危険物標識:

- リスク用語:R22

- 危険レベル:IRRITANT

3-(Trifluoromethyl)acetanilide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Trifluoromethyl)acetanilide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 002699-1g |

3-(Trifluoromethyl)acetanilide |

351-36-0 | 98% | 1g |

$10.00 | 2024-07-19 | |

| TRC | T797080-500mg |

3-(Trifluoromethyl)acetanilide |

351-36-0 | 500mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258212-100g |

N-(3-(Trifluoromethyl)phenyl)acetamide |

351-36-0 | 98% | 100g |

¥820.00 | 2024-05-17 | |

| Chemenu | CM186194-100g |

3'-(Trifluoromethyl)acetanilide |

351-36-0 | 97% | 100g |

$*** | 2023-03-29 | |

| Fluorochem | 002699-100g |

3-(Trifluoromethyl)acetanilide |

351-36-0 | 98% | 100g |

£107.00 | 2022-03-01 | |

| A2B Chem LLC | AB63479-100g |

1-Acetamido-3-trifluoromethylbenzene |

351-36-0 | 98% | 100g |

$114.00 | 2024-04-20 | |

| abcr | AB104275-500g |

3-(Trifluoromethyl)acetanilide, 98%; . |

351-36-0 | 98% | 500g |

€606.40 | 2024-04-17 | |

| Ambeed | A590793-5g |

N-(3-(Trifluoromethyl)phenyl)acetamide |

351-36-0 | 98% | 5g |

$15.0 | 2024-04-19 | |

| 1PlusChem | 1P003IRB-25g |

N-(3-(Trifluoromethyl)phenyl)acetamide |

351-36-0 | 98% | 25g |

$21.00 | 2025-02-20 | |

| abcr | AB104275-5g |

3-(Trifluoromethyl)acetanilide, 98%; . |

351-36-0 | 98% | 5g |

€74.30 | 2024-04-17 |

3-(Trifluoromethyl)acetanilide 関連文献

-

1. 790. The synthesis of 4,5-bistrifluoromethylbenzimidazoleJ. Fernandez-Bola?os,W. G. Overend,A. Sykes,J. C. Tatlow,E. H. Wiseman J. Chem. Soc. 1960 4003

-

Homayon J. Arabshahi,Michelle van Rensburg,Lisa I. Pilkington,Chae Yeon Jeon,Mirae Song,Ling-Mey Gridel,Euphemia Leung,David Barker,Milena Vuica-Ross,Konstantin P. Volcho,Alexandra L. Zakharenko,Olga I. Lavrik,Jóhannes Reynisson Med. Chem. Commun. 2015 6 1987

-

Mostafa A. Ismail,Moustafa S. Abusaif,Mohamed S. A. El-Gaby,Yousry A. Ammar,Ahmed Ragab RSC Adv. 2023 13 12589

-

Naiguo Xing,Jiangkun Huang,Peng Wang,Lan Luo,Shilong Zheng,Ling He Org. Biomol. Chem. 2020 18 2175

-

Piyush Panini,Deepak Chopra CrystEngComm 2013 15 3711

351-36-0 (3-(Trifluoromethyl)acetanilide) 関連製品

- 1579-89-1(N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide)

- 16143-84-3(3,5-Bis(Trifluoromethyl)Acetanilide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量